molecular formula C13H15NO6 B1326012 Ethyl 4-(4-methoxy-3-nitrophenyl)-4-oxobutyrate CAS No. 898758-89-9

Ethyl 4-(4-methoxy-3-nitrophenyl)-4-oxobutyrate

Cat. No. B1326012
M. Wt: 281.26 g/mol
InChI Key: ZWCYYJDMELCTCR-UHFFFAOYSA-N
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Description

Synthesis Analysis

A new synthesis of the catechol-O-methyltransferase (COMT) inhibitor, entacapone (E-isomer) has been achieved under mild conditions by amine-mediated demethylation of the precursor 2-Cyano-3-(3-hydroxy-4-methoxy-5-nitrophenyl) prop-2-eneamide . A novel nitration process was developed for the production of 4-(4-methoxy-3-nitrophenyl)morpholine .


Molecular Structure Analysis

The molecular structure of a similar compound, 4’-Methoxy-3’-nitroacetophenone, has a molecular weight of 195.1721 . The structure of the compound can be viewed using Java or Javascript .

Scientific Research Applications

Synthesis of Cyclic Hydroxamic Acids and Lactams

  • Ethyl 4-(4-methoxy-3-nitrophenyl)-4-oxobutyrate is used in the synthesis of cyclic hydroxamic acids, which are important due to their occurrence in natural products and potential biological activities (Hartenstein & Sicker, 1993).

Synthesis of O-vinyl Oximes and Penicillins

  • This compound serves as a precursor in the synthesis of O-vinyl oximes and derived penicillins, demonstrating its utility in pharmaceutical chemistry (Stachulski, 1991).

Facile Synthesis of Pyrazol-4-yl- and 2H-chromene-based Substituted Anilines

  • A facile one-pot synthetic method utilizes this compound for producing pyrazol-4-yl- and 2H-chromene-based substituted anilines. These compounds exhibit significant antibacterial and antifungal activity (Banoji et al., 2022).

Total Synthesis of Aureothin and N-acetylaureothamine

  • It is also involved in the total synthesis of nitrophenyl pyrones like aureothin and N-acetylaureothamine, highlighting its role in complex organic syntheses (Jacobsen et al., 2005).

Bioreduction Optimization

  • Ethyl 4-chloro-3-oxobutyrate, a related compound, is used to optimize the bioreduction process in producing high-quality pharmaceutical products (Chen et al., 2002).

Biosynthesis in Film Sherries

  • Ethyl 4-oxobutyrate, another related compound, plays a role in the biosynthesis of gamma-substituted-gamma-butyrolactones in film sherries, indicating its importance in food chemistry (Fagan et al., 1981).

Reductive Monoalkylation of Nitro Aryls

  • This compound is crucial in the reductive monoalkylation of nitro aryls, a process significant in organic and medicinal chemistry (Sydnes et al., 2008).

Crystal and Molecular Structure Studies

  • Ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, a structurally similar compound, is studied for its crystal and molecular structure, useful in understanding the properties of related organic compounds (Kaur et al., 2012).

Potential Anticancer Agents

  • Derivatives of 1-[4-nitrophenyl]-5-[4-substituted sulphonamidophenylhydrazono]-2-pyrazolin-4-ones and 3,5-dimethyl-4-[4-substituted sulphonamidophenylazo]-pyrazoles, synthesized from ethyl 2-[nitrophenylhydrazono]-3-oxobutyrates, show potential as anticancer agents (Soliman & Shafik, 1975).

properties

IUPAC Name

ethyl 4-(4-methoxy-3-nitrophenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO6/c1-3-20-13(16)7-5-11(15)9-4-6-12(19-2)10(8-9)14(17)18/h4,6,8H,3,5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWCYYJDMELCTCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645840
Record name Ethyl 4-(4-methoxy-3-nitrophenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-methoxy-3-nitrophenyl)-4-oxobutyrate

CAS RN

898758-89-9
Record name Ethyl 4-methoxy-3-nitro-γ-oxobenzenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898758-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(4-methoxy-3-nitrophenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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